
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15, and it is a derivative of 3-phenyl-1,2,4-oxadiazole.
Mecanismo De Acción
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties. PBOX-15 has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects in neuroscience.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, PBOX-15 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBOX-15 has several advantages for lab experiments, such as its high purity and stability, which make it easy to work with. However, PBOX-15 also has some limitations, such as its low solubility in water, which may require the use of organic solvents. Additionally, PBOX-15 has not been extensively studied in vivo, which limits its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of PBOX-15. In cancer research, further studies are needed to elucidate the mechanisms of action of PBOX-15 and to optimize its use as an anticancer agent. In neuroscience, further studies are needed to explore the potential therapeutic applications of PBOX-15 in the treatment of neurological disorders. In molecular biology, further studies are needed to explore the potential applications of PBOX-15 as a tool to study gene expression and protein function. Additionally, further studies are needed to explore the potential applications of PBOX-15 in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole with butyric anhydride in the presence of a catalyst. The reaction yields PBOX-15, which can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
PBOX-15 has been extensively studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and molecular biology. In cancer research, PBOX-15 has shown promising results as an anticancer agent, as it induces apoptosis and inhibits cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Propiedades
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMLJFIZAAMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


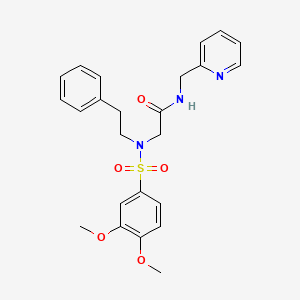
![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
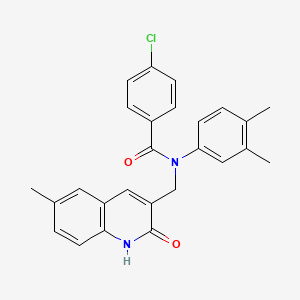

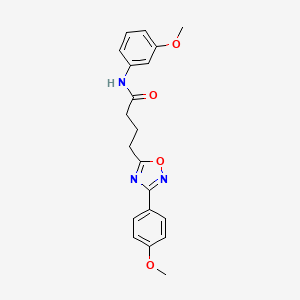

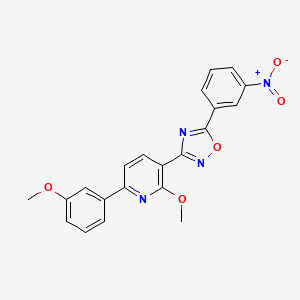


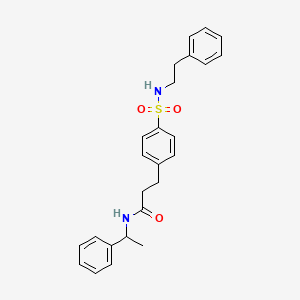
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
